molecular formula C25H17BrN4O2S2 B11030364 [(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile

[(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile

Cat. No.: B11030364
M. Wt: 549.5 g/mol
InChI Key: WBSDJBRWKJZVBR-UHFFFAOYSA-N
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Description

[(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxy group, and a dithioloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the dithioloquinoline core. This can be achieved through a series of cyclization reactions, followed by the introduction of the bromophenyl and ethoxy groups under specific conditions. The final step often involves the formation of the imino group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of bromophenyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, [(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological molecules and potential as a probe for studying biochemical pathways.

Medicine

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. This can result in various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(10Z)-10-[(4-chlorophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile
  • [(10Z)-10-[(4-fluorophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile

Uniqueness

[(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications where specific reactivity or interactions are desired.

Properties

Molecular Formula

C25H17BrN4O2S2

Molecular Weight

549.5 g/mol

IUPAC Name

2-[3-(4-bromophenyl)imino-13-ethoxy-7,7-dimethyl-9-oxo-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile

InChI

InChI=1S/C25H17BrN4O2S2/c1-4-32-16-9-17-19(13(11-27)12-28)24(31)30-21(17)18(10-16)20-22(25(30,2)3)33-34-23(20)29-15-7-5-14(26)6-8-15/h5-10H,4H2,1-3H3

InChI Key

WBSDJBRWKJZVBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C4=C2C(=NC5=CC=C(C=C5)Br)SS4)(C)C

Origin of Product

United States

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